2-Iodo-6-(trifluoromethyl)pyridine
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Overview
Description
2-Iodo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3F3IN . It has a molecular weight of 272.99 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H . The Canonical SMILES for this compound is C1=CC(=NC(=C1)I)C(F)(F)F .Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.99 g/mol . It has a computed XLogP3-AA value of 2.5 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 272.92623 g/mol . The topological polar surface area is 12.9 Ų . The heavy atom count is 11 .Scientific Research Applications
Halogen shuffling in pyridines
Lithium diisopropylamide and iodine treatment of 2-chloro-6-(trifluoromethyl)pyridine leads to its conversion into 3-iodo derivatives. These compounds can be used as starting materials for further chemical manipulations, including halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Trifluoromethyl-substituted pyridines
The study extends a method for the preparation of trifluoromethyl-substituted benzenes to the pyridine series. It involves converting 2-iodopyridines to 2-(trifluoromethyl)pyridines by displacing iodide with (trifluormethyl)copper generated in situ (Cottet & Schlosser, 2002).
Synthesis and characterization of novel interaction products
The interaction of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, with molecular iodine was investigated. The study involves UV-spectroscopy and X-ray diffraction of the formed n–σ* complex (Chernov'yants et al., 2011).
Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines
This study demonstrates the conversion of chloro- and bromo-trifluoromethylpyridines into various carboxylic acids, showcasing the diverse possibilities of functionalizing these compounds (Cottet et al., 2004).
Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines
The research elaborates on the selective metalation and subsequent functionalization of 2-(trifluoromethyl)pyridine at different positions, demonstrating the compound's versatility (Schlosser & Marull, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, contributing to their diverse applications .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are involved in various biochemical processes, influencing the activity of numerous pathways .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various biological activities, including pest control and therapeutic effects .
Action Environment
It’s important to note that the physicochemical properties of trifluoromethylpyridines can be influenced by environmental conditions, potentially affecting their biological activity .
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFTJSGVQORLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657724 |
Source
|
Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-74-3 |
Source
|
Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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